REACTION_CXSMILES
|
CN1CCOCC1.C(OC(Cl)=O)C(C)C.[C:16]([NH:26][C:27]([CH3:32])([C:29]([OH:31])=O)[CH3:28])([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17].Cl.[CH3:34][NH:35][O:36][CH3:37].Cl>C(Cl)Cl>[CH3:37][O:36][N:35]([CH3:34])[C:29](=[O:31])[C:27]([NH:26][C:16](=[O:17])[O:18][CH2:19][C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)([CH3:28])[CH3:32] |f:3.4|
|
Name
|
|
Quantity
|
741 μL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
441 μL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)NC(C)(C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
N,O-Dimethylhydroxylamine hydrochloride
|
Quantity
|
316 mg
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting cloudy mixture was stirred at 0° C. for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×40 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 1N HCl (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
This was purified by flash chromatography (Si, 40×160 mm, 0-80% EtOAc in hexanes gradient)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(C(C)(C)NC(OCC1=CC=CC=C1)=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |